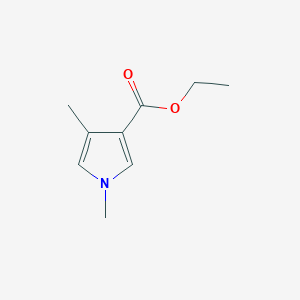
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H9Cl2NO2 . It is a derivative of fluorene, characterized by the presence of two chlorine atoms and an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide typically involves the chlorination of fluorene derivatives followed by acetamidation. One common method includes the reaction of 3,6-dichlorofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichloroquinones, while reduction can produce dichlorohydroxyfluorenes .
科学的研究の応用
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and dyes
作用機序
The mechanism by which N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N-(3,7-dichloro-9-oxo-fluoren-2-yl)acetamide
- N-(3-chloro-9-oxo-fluoren-2-yl)acetamide
- N-(3,7-dinitro-9-oxo-fluoren-2-yl)acetamide
Uniqueness
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
特性
CAS番号 |
7145-81-5 |
|---|---|
分子式 |
C15H9Cl2NO2 |
分子量 |
306.1 g/mol |
IUPAC名 |
N-(3,6-dichloro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-12-11(5-13(14)17)10-4-8(16)2-3-9(10)15(12)20/h2-6H,1H3,(H,18,19) |
InChIキー |
ABOHKZXWKMJBQY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)C3=C2C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)


![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)

![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)





![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)
